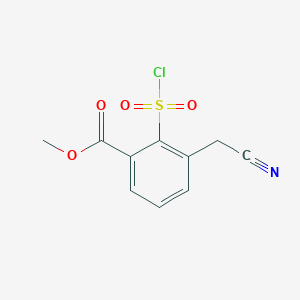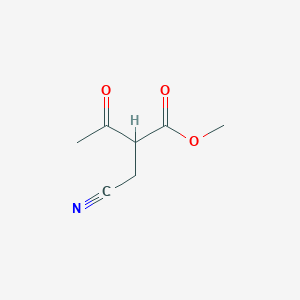
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a fluorine atom at the 8th position and an ethoxy group substituted with a 4-(1-methylethyl)phenyl group at the 4th position. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-quinazoline, can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in the presence of molecular iodine as a catalyst. This method is green and economical, utilizing oxygen as an oxidant . Another method involves the use of o-iodoxybenzoic acid (IBX) to mediate a tandem reaction of o-aminobenzylamine and aldehydes, resulting in substituted quinazolines . Industrial production methods often employ scalable and efficient catalytic processes to ensure high yields and purity.
Análisis De Reacciones Químicas
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while substitution reactions can introduce various functional groups at the ethoxy or fluorine positions .
Aplicaciones Científicas De Investigación
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. .
Mecanismo De Acción
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and other therapeutic effects . Additionally, the presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other tyrosine kinases.
The uniqueness of 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethoxy group with a 4-(1-methylethyl)phenyl substitution enhances its potency and selectivity compared to other quinazoline derivatives .
Propiedades
Número CAS |
124427-45-8 |
|---|---|
Fórmula molecular |
C19H19FN2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
8-fluoro-4-[2-(4-propan-2-ylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C19H19FN2O/c1-13(2)15-8-6-14(7-9-15)10-11-23-19-16-4-3-5-17(20)18(16)21-12-22-19/h3-9,12-13H,10-11H2,1-2H3 |
Clave InChI |
JDONVDDEUFPCQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CCOC2=NC=NC3=C2C=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


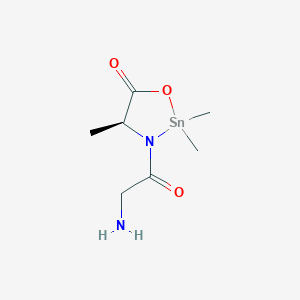
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
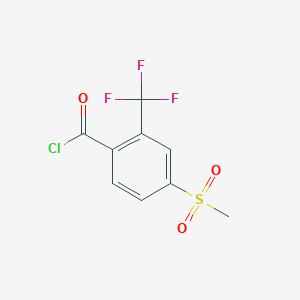
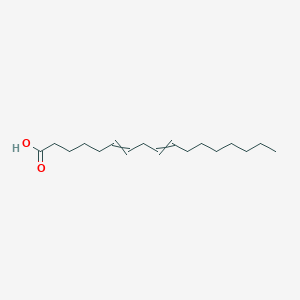
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

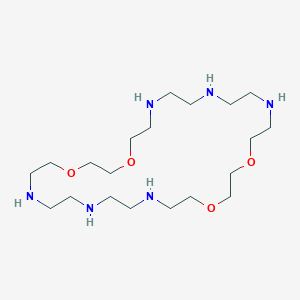
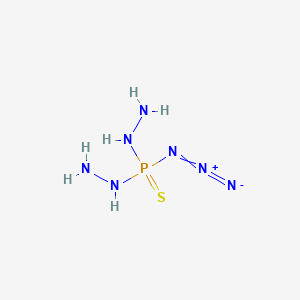
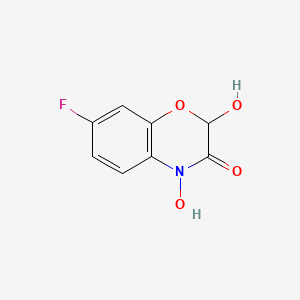
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

